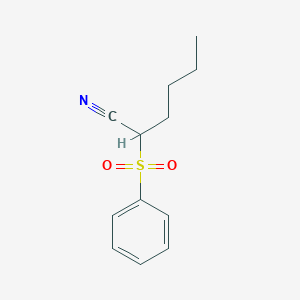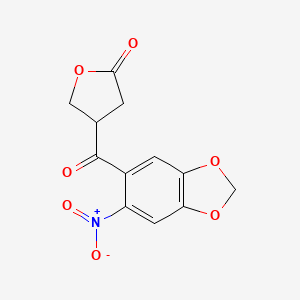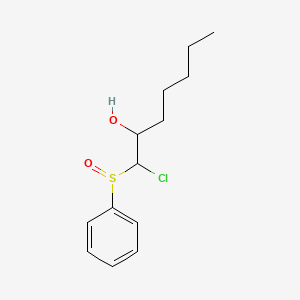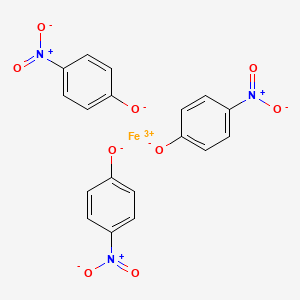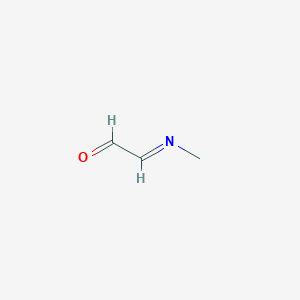
(2E)-(Methylimino)acetaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-(Methylimino)acetaldehyde is an organic compound characterized by the presence of an imine group (C=N) and an aldehyde group (CHO)
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(2E)-(Methylimino)acetaldehyde can be synthesized through several methods. One common approach involves the reaction of acetaldehyde with methylamine under controlled conditions. The reaction typically requires an acid catalyst to facilitate the formation of the imine group. The general reaction is as follows:
CH3CHO+CH3NH2→CH3CH=NCH3+H2O
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
(2E)-(Methylimino)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The imine group can be reduced to form amines using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the imine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles such as Grignard reagents (RMgX) in anhydrous conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted imines or amines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(2E)-(Methylimino)acetaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and as a precursor for various industrial processes.
Wirkmechanismus
The mechanism of action of (2E)-(Methylimino)acetaldehyde involves its interaction with various molecular targets. The imine group can act as a nucleophile, participating in reactions with electrophilic centers in biological molecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules. The aldehyde group can also undergo oxidation-reduction reactions, influencing cellular redox states and metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
(2E)-(Methylimino)acetaldehyde can be compared with other similar compounds such as:
Acetaldehyde: Lacks the imine group and has different reactivity and applications.
Methylamine: Lacks the aldehyde group and has different chemical properties.
Schiff bases: Compounds with similar imine groups but different substituents, leading to varied reactivity and applications.
Eigenschaften
CAS-Nummer |
64821-56-3 |
|---|---|
Molekularformel |
C3H5NO |
Molekulargewicht |
71.08 g/mol |
IUPAC-Name |
2-methyliminoacetaldehyde |
InChI |
InChI=1S/C3H5NO/c1-4-2-3-5/h2-3H,1H3 |
InChI-Schlüssel |
ZUKHBSKIPJXZOG-UHFFFAOYSA-N |
Kanonische SMILES |
CN=CC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


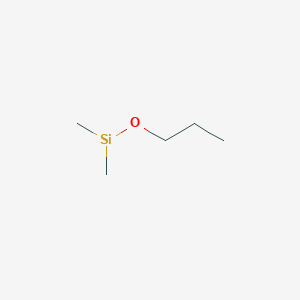
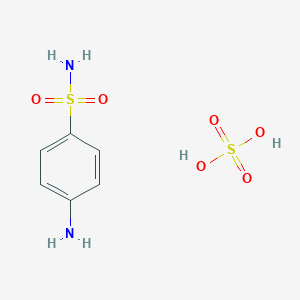

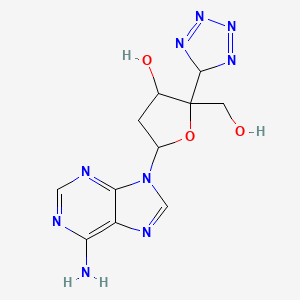

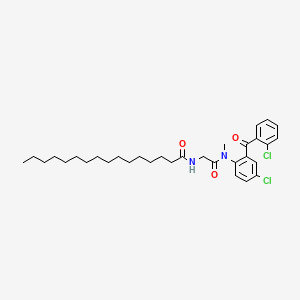

![Ethyl [4-(2-methylpropanoyl)phenyl]acetate](/img/structure/B14484019.png)
